molecular formula C15H15N3O4 B14407638 N,N'-Bis(4-methoxyphenyl)-N-nitrosourea CAS No. 86488-76-8

N,N'-Bis(4-methoxyphenyl)-N-nitrosourea

Cat. No.: B14407638
CAS No.: 86488-76-8
M. Wt: 301.30 g/mol
InChI Key: ZPYDEOBOVLGAJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N’-Bis(4-methoxyphenyl)-N-nitrosourea is an organic compound that has garnered interest in various scientific fields due to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Bis(4-methoxyphenyl)-N-nitrosourea typically involves the reaction of 4-methoxyaniline with nitrosyl chloride. The reaction proceeds under controlled conditions to ensure the formation of the desired nitrosourea compound. The general reaction scheme can be represented as follows:

    Step 1: 4-Methoxyaniline is reacted with nitrosyl chloride in the presence of a suitable solvent, such as dichloromethane, at low temperatures.

    Step 2: The reaction mixture is then allowed to warm to room temperature, leading to the formation of N,N’-Bis(4-methoxyphenyl)-N-nitrosourea.

Industrial Production Methods

Industrial production of N,N’-Bis(4-methoxyphenyl)-N-nitrosourea may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N,N’-Bis(4-methoxyphenyl)-N-nitrosourea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.

    Reduction: Reduction reactions can convert the nitrosourea moiety to amine derivatives.

    Substitution: The methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N,N’-Bis(4-methoxyphenyl)-N-nitrosourea has been explored for various scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactivity with biological molecules.

    Medicine: Studied for its potential therapeutic applications, including anticancer properties.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N,N’-Bis(4-methoxyphenyl)-N-nitrosourea involves its interaction with molecular targets through its nitrosourea moiety. This interaction can lead to the formation of reactive intermediates that can modify biological molecules, such as proteins and nucleic acids. The pathways involved may include:

    Alkylation: The compound can alkylate DNA, leading to potential anticancer effects.

    Inhibition: It can inhibit specific enzymes by modifying their active sites.

Comparison with Similar Compounds

N,N’-Bis(4-methoxyphenyl)-N-nitrosourea can be compared with other similar compounds, such as:

    N,N’-Bis(4-methoxyphenyl)urea: Lacks the nitrosourea moiety and has different reactivity.

    N,N’-Bis(4-methoxyphenyl)carbamate: Contains a carbamate group instead of a nitrosourea moiety.

    N,N’-Bis(4-methoxyphenyl)thiourea: Contains a thiourea group, leading to different chemical properties.

Properties

CAS No.

86488-76-8

Molecular Formula

C15H15N3O4

Molecular Weight

301.30 g/mol

IUPAC Name

1,3-bis(4-methoxyphenyl)-1-nitrosourea

InChI

InChI=1S/C15H15N3O4/c1-21-13-7-3-11(4-8-13)16-15(19)18(17-20)12-5-9-14(22-2)10-6-12/h3-10H,1-2H3,(H,16,19)

InChI Key

ZPYDEOBOVLGAJJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)N(C2=CC=C(C=C2)OC)N=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.